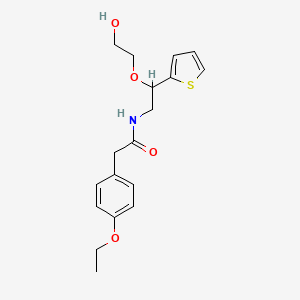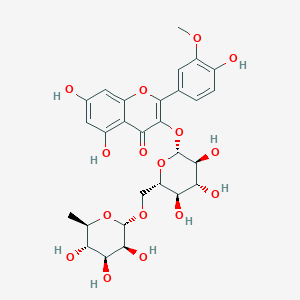
2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide, also known as ET-26-HCl, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further investigation.
Aplicaciones Científicas De Investigación
Metabolism and Herbicide Detoxification
- Herbicide Metabolism and Phytotoxicity: Research on acetochlor metabolism in plant seedlings highlights the role of acetamide derivatives in selective phytotoxicity. Tolerant plant species metabolize acetochlor more efficiently than susceptible species, suggesting that detoxification mechanisms are crucial for herbicide selectivity (Breaux, 1987).
Chemical Synthesis and Drug Intermediates
- Hydroxamic Acids and Lactams Synthesis: Studies on the synthesis of cyclic hydroxamic acids and lactams demonstrate the versatility of acetamide derivatives in producing compounds with potential biological activities (Hartenstein & Sicker, 1993).
- Chemoselective Acetylation: Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the application of acetamide derivatives in synthesizing intermediates for antimalarial drugs, highlighting the importance of selectivity in chemical synthesis (Magadum & Yadav, 2018).
Molecular Structure and Interaction Studies
- Amide Derivatives in Anion Coordination: The study of different spatial orientations of amide derivatives on anion coordination provides insights into the structural aspects of acetamide derivatives and their potential in designing molecules with specific coordination properties (Kalita & Baruah, 2010).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Derivatives: Synthesis and pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities illustrate the biomedical applications of these compounds (Rani et al., 2016).
Learning and Memory Effects
- Effects on Learning and Memory: The synthesis and evaluation of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) derivatives and their effects on learning and memory in mice underscore the potential of acetamide derivatives in neuropharmacological research (Jiang Jing-ai, 2006).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-2-22-15-7-5-14(6-8-15)12-18(21)19-13-16(23-10-9-20)17-4-3-11-24-17/h3-8,11,16,20H,2,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVESYYWSEWPDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)
![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)




![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)
![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)
![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2358568.png)
![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)